Cas no 1396685-72-5 (3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-1-(thiophen-2-yl)urea)

3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-1-(thiophen-2-yl)urea is a synthetic organic compound featuring a urea core substituted with a thiophene and a 3-methylisoxazole ethyl group. This structure confers potential utility in medicinal chemistry, particularly as a scaffold for bioactive molecule development. The thiophene moiety enhances electronic properties, while the isoxazole group may contribute to metabolic stability and binding affinity. Its well-defined heterocyclic architecture makes it a candidate for targeted drug discovery, especially in kinase inhibition or receptor modulation studies. The compound's purity and structural specificity allow for precise pharmacological evaluation, supporting its use in early-stage research for therapeutic applications.
3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-1-(thiophen-2-yl)urea structure
1396685-72-5 structure
商品名:3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-1-(thiophen-2-yl)urea
CAS番号:1396685-72-5
MF:C11H13N3O2S
メガワット:251.304820775986
CID:5802529
PubChem ID:71789747

3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-1-(thiophen-2-yl)urea 化学的及び物理的性質

名前と識別子

    • 1-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-3-thiophen-2-ylurea
    • 3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-1-(thiophen-2-yl)urea
    • CCG-308039
    • F6215-0300
    • 1396685-72-5
    • 1-(2-(3-methylisoxazol-5-yl)ethyl)-3-(thiophen-2-yl)urea
    • AKOS024539561
    • インチ: 1S/C11H13N3O2S/c1-8-7-9(16-14-8)4-5-12-11(15)13-10-3-2-6-17-10/h2-3,6-7H,4-5H2,1H3,(H2,12,13,15)
    • InChIKey: PWQOIQLMHXGOFV-UHFFFAOYSA-N
    • ほほえんだ: N(CCC1ON=C(C)C=1)C(NC1SC=CC=1)=O

計算された属性

  • せいみつぶんしりょう: 251.07284784g/mol
  • どういたいしつりょう: 251.07284784g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 265
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 95.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.8

3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-1-(thiophen-2-yl)urea 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6215-0300-15mg
3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-1-(thiophen-2-yl)urea
1396685-72-5
15mg
$133.5 2023-09-09
Life Chemicals
F6215-0300-5mg
3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-1-(thiophen-2-yl)urea
1396685-72-5
5mg
$103.5 2023-09-09
Life Chemicals
F6215-0300-10mg
3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-1-(thiophen-2-yl)urea
1396685-72-5
10mg
$118.5 2023-09-09
Life Chemicals
F6215-0300-50mg
3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-1-(thiophen-2-yl)urea
1396685-72-5
50mg
$240.0 2023-09-09
Life Chemicals
F6215-0300-10μmol
3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-1-(thiophen-2-yl)urea
1396685-72-5
10μmol
$103.5 2023-09-09
Life Chemicals
F6215-0300-4mg
3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-1-(thiophen-2-yl)urea
1396685-72-5
4mg
$99.0 2023-09-09
Life Chemicals
F6215-0300-3mg
3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-1-(thiophen-2-yl)urea
1396685-72-5
3mg
$94.5 2023-09-09
Life Chemicals
F6215-0300-25mg
3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-1-(thiophen-2-yl)urea
1396685-72-5
25mg
$163.5 2023-09-09
Life Chemicals
F6215-0300-2μmol
3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-1-(thiophen-2-yl)urea
1396685-72-5
2μmol
$85.5 2023-09-09
Life Chemicals
F6215-0300-5μmol
3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-1-(thiophen-2-yl)urea
1396685-72-5
5μmol
$94.5 2023-09-09

3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-1-(thiophen-2-yl)urea 関連文献

3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-1-(thiophen-2-yl)ureaに関する追加情報

Professional Introduction to Compound with CAS No. 1396685-72-5 and Product Name: 3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-1-(thiophen-2-yl)urea

3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-1-(thiophen-2-yl)urea, identified by its CAS number 1396685-72-5, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic urea derivative features a unique structural motif that combines a thiophene ring with an oxazole moiety, linked through an ethyl chain. Such structural features often contribute to enhanced biological activity, making this compound a promising candidate for further exploration in drug discovery and medicinal chemistry.

The presence of the thiophen-2-yl group in the molecular structure imparts specific electronic and steric properties, which can influence the compound's interactions with biological targets. Thiophene derivatives are well-documented for their role in various therapeutic applications, including antiviral, anti-inflammatory, and anticancer agents. The integration of this moiety with the 3-methyl-1,2-oxazol-5-yl fragment creates a scaffold that may exhibit novel pharmacological properties, particularly in modulating enzyme activity or receptor binding.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action for such complex molecules. The 3-methyl-1,2-oxazol-5-yl group, known for its stability and ability to form hydrogen bonds, can serve as a critical interaction point with biological targets. This feature is particularly relevant in the development of small-molecule inhibitors targeting enzymes involved in metabolic pathways or signal transduction cascades.

In the context of modern drug discovery, the synthesis of derivatives like 3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-1-(thiophen-2-yl)urea has been facilitated by advances in synthetic methodologies. Transition-metal-catalyzed cross-coupling reactions and orthogonal functionalization strategies have allowed for the efficient construction of intricate heterocyclic systems. These techniques not only enhance synthetic efficiency but also enable the rapid exploration of structural diversity, a key factor in identifying lead compounds with optimized pharmacokinetic profiles.

The urea functional group within the molecule is another critical feature that warrants attention. Urea-based compounds are widely recognized for their versatility as pharmacophores, capable of engaging with biological targets through hydrogen bonding and dipole-dipole interactions. The ethyl chain connecting the urea group to the oxazole ring introduces conformational flexibility, which can be exploited to fine-tune binding properties. This adaptability makes 3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-1-(thiophen-2-yl)urea a valuable scaffold for medicinal chemists seeking to develop next-generation therapeutics.

Current research trends indicate that bioisosteric replacements and scaffold hopping are increasingly employed to improve drug-like properties. The substitution of conventional moieties with structurally analogous but functionally optimized groups can lead to enhanced efficacy while minimizing side effects. In this regard, the combination of thiophene and oxazole rings in 3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-1-(thiophen-2-yliurea) represents a strategic approach to generating novel bioactive molecules.

The potential applications of this compound extend beyond traditional therapeutic areas. Its unique structural composition suggests utility in agrochemicals or specialty chemicals where specific biological activities are desired. For instance, derivatives of this class have shown promise as modulators of plant growth regulators or as intermediates in the synthesis of advanced materials with tailored electronic properties.

Evaluation of such compounds often involves rigorous in vitro and in vivo testing to assess their safety and efficacy. High-throughput screening (HTS) platforms have become indispensable tools in this process, allowing for rapid assessment of large libraries of compounds against multiple biological targets. The integration of machine learning algorithms into HTS data analysis has further accelerated the identification of promising candidates for deeper investigation.

The role of crystallography and spectroscopic techniques cannot be overstated in understanding molecular interactions at the atomic level. X-ray crystallographic studies have provided invaluable insights into how 3-[2-(3-methyl-oxtrol)-ethyl]-1-(thiophen-yliurea) interacts with biological targets such as enzymes or receptors. These structural determinations guide medicinal chemists in optimizing lead compounds by highlighting key interaction points and potential areas for modification.

As the pharmaceutical industry moves toward more personalized medicine approaches, compounds like 1396685_72_5 derived from diverse chemical scaffolds are becoming increasingly important. Their ability to modulate specific biological pathways makes them candidates for use in targeted therapies tailored to individual patient profiles. This aligns with broader trends toward developing treatments that are not only effective but also well-tolerated across diverse populations.

In conclusion,3_[[email protected]](http://www.thiophen.com/)-([email protected])_urea represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features—combining a thiophene ring with an oxazole moiety—offer opportunities for designing molecules with novel biological activities. Advances in synthetic chemistry,[email protected]and computational biology continue to enhance our ability to explore such structures effectively,[email protected]ensuring that compounds like this will remain at forefronts_

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